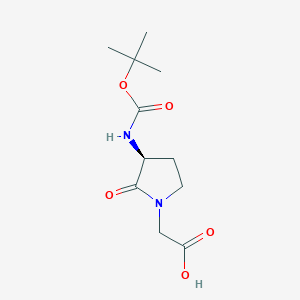

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid

Description

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid is a chiral, Boc-protected pyrrolidinone derivative with the molecular formula C₁₁H₁₇N₂O₅ and a molecular weight of 257.26 g/mol (CAS: 135415-24-6) . It features a five-membered pyrrolidinone ring substituted at the 3-position with a tert-butoxycarbonyl (Boc)-protected amino group and an acetic acid moiety at the 1-position. The S-configuration at the chiral center ensures enantiomeric specificity, making it valuable in asymmetric synthesis and peptide chemistry. The Boc group enhances solubility in organic solvents and protects the amine during synthetic reactions, while the pyrrolidinone ring introduces conformational rigidity, influencing molecular interactions in drug design .

Properties

IUPAC Name |

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(17)12-7-4-5-13(9(7)16)6-8(14)15/h7H,4-6H2,1-3H3,(H,12,17)(H,14,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBMLDXQOFMMED-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443488 | |

| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79839-26-2 | |

| Record name | {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxopyrrolidin-1-yl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(3-N-Boc-amino-2-oxo-pyrrolidin-1-yl)-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to convert the oxo group to a hydroxyl group.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) in dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to the formation of free amines.

Scientific Research Applications

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein folding.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The compound’s structure allows it to interact with specific active sites on enzymes, potentially inhibiting their activity or altering their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

A detailed comparison of structurally and functionally related compounds is provided below:

Table 1: Structural and Functional Comparison

Key Research Findings

Stereochemical Impact : The S-configuration in the target compound enhances binding affinity to chiral biological targets compared to racemic analogs like QC-0740 .

Ring Size Effects: Piperidinone derivatives (e.g., ) exhibit greater conformational flexibility than pyrrolidinones, altering pharmacokinetic profiles .

Substitution Position : Boc at the 3-position (target) vs. 4-position () modulates ring strain and hydrogen-bonding capacity, affecting solubility and reactivity .

Functional Group Roles :

- Benzyl esters () serve as acid-protecting groups, enabling controlled deprotection in multi-step syntheses .

- Bromophenyl groups () increase lipophilicity and molecular weight, influencing bioavailability .

Physicochemical Properties

Biological Activity

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and a summary table of its properties.

Molecular Formula : C₁₃H₁₈N₂O₄

Molecular Weight : 270.29 g/mol

CAS Number : 37736-82-6

The compound acts primarily as an inhibitor of specific proteases, particularly those involved in viral replication. Its structural features allow it to interact with the active sites of these enzymes, thereby inhibiting their function. Research has demonstrated that similar compounds can effectively inhibit the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral therapy.

Antiviral Properties

Recent studies have shown that (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid exhibits significant antiviral activity against coronaviruses. For instance, it has been evaluated for its efficacy against SARS-CoV-2 Mpro, where it demonstrated potent inhibitory effects. The inhibitory constant (K_i) values and effective concentrations (EC50) are critical indicators of its potential as an antiviral agent.

| Compound | Target | K_i (nM) | EC50 (nM) |

|---|---|---|---|

| (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid | SARS-CoV-2 Mpro | 7.93 | 909 |

Enzyme Inhibition

The compound has also been shown to inhibit various enzymes involved in metabolic pathways. For example, it interacts with serine proteases and other enzymes critical for cellular function. This inhibition can lead to altered metabolic states in cells, which may be beneficial in certain therapeutic contexts.

Case Studies

-

Study on SARS-CoV-2 Inhibition :

A recent study evaluated the compound's efficacy against SARS-CoV-2 Mpro using biochemical assays. The results indicated that the compound significantly reduced viral replication in vitro, supporting its potential use as a therapeutic agent against COVID-19 . -

Metabolic Pathway Modulation :

Another investigation focused on the compound's role in modulating metabolic pathways related to cancer cell proliferation. The findings suggested that it could inhibit key enzymes involved in tumor growth, presenting a dual action mechanism—both antiviral and anticancer .

Safety and Toxicology

While the biological activity of (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxopyrrolidin-1-yl)acetic acid is promising, safety profiles must be established through rigorous toxicological assessments. Preliminary data indicate manageable toxicity levels; however, further studies are required to confirm these findings across various biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.